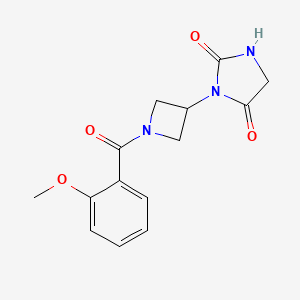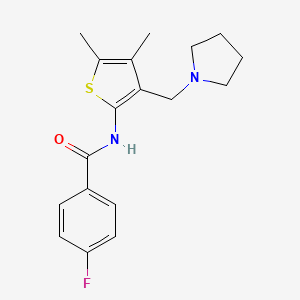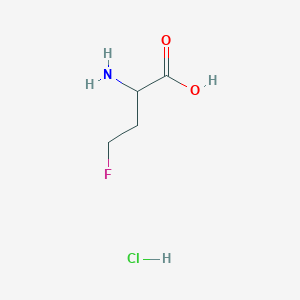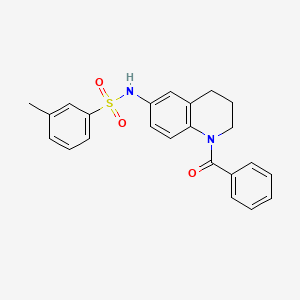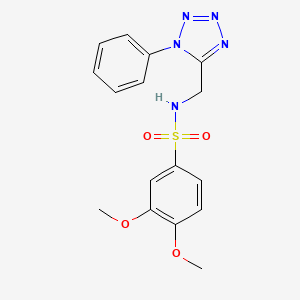![molecular formula C23H23N5O2S B2549443 N-(2,5-dimetilfenil)-2-{8-[(2-etilfenil)sulfánil]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pirazin-2-il}acetamida CAS No. 1251629-92-1](/img/structure/B2549443.png)
N-(2,5-dimetilfenil)-2-{8-[(2-etilfenil)sulfánil]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pirazin-2-il}acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone involves several steps and can be derived from the methods described in the provided papers. For instance, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine in different solvents has been studied, leading to the formation of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and various by-products. The use of pyridine as a solvent has been shown to induce diastereoselectivity, producing only the trans isomer, which can then be further modified into cyclic aminomethyl groups yielding new tetrahydroisoquinolinones . Additionally, the synthesis of 1-oxo-pyrrolo[2,1-a]isoquinolines from 1-aroyl-3,4-dihydroisoquinolines and symmetrical alkynes in toluene has been described, resulting in novel compounds with functional groups amenable to further modification .
Molecular Structure Analysis
The molecular structure of related compounds, such as pyrrolo[2,1-a]isoquinoline derivatives, can be analyzed through their synthesis via 1,3-dipolar cycloadditions. These reactions involve isoquinolinium azomethine ylides and various dipolarophiles, leading to enantiomerically pure derivatives. The reactions proceed with complete regioselectivity and facial selectivity, which is controlled by the configuration of the sulfinyl sulfur for acyclic dipolarophiles or by the C-5 configuration for sulfinylfuranones .
Chemical Reactions Analysis
Chemical reactions involving these compounds are diverse and can include cycloadditions, as mentioned above. For example, the diastereoselective construction of pyrrolo[2,1-a]isoquinoline-based bispirooxindoles through a three-component [3 + 2] cycloaddition of isatins, 1,2,3,4-tetrahydroisoquinolines, and methyleneindolinones has been developed. This reaction is highly diastereoselective and can yield a wide range of products in up to 91% yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the functional groups present. The presence of a pyrrolidine moiety, for instance, has been shown to confer potent and selective histamine-3 receptor antagonist activity, as seen in the 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives. These compounds exhibit potent in vitro binding and functional activities at the H(3) receptor, along with good selectivity against other neurotransmitter receptors and ion channels, and favorable pharmacokinetic properties . The specific properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone would likely be influenced by the dihydroisoquinolinyl and pyrrolyl groups, suggesting potential pharmacological activity and solubility characteristics that could be inferred from related compounds.
Aplicaciones Científicas De Investigación
- El compuesto ha demostrado ser prometedor como andamiaje para desarrollar candidatos antimicrobianos que se dirigen a patógenos Gram-positivos multirresistentes a los fármacos .
- Algunos derivados también exhiben una actividad antifúngica de amplio espectro contra cepas de Candida resistentes a los fármacos, incluida Candida auris .
- La síntesis de diversos derivados de tiazol sustituidos ha dado lugar a nuevos compuestos con diversas propiedades farmacológicas, incluidos efectos antibacterianos, antifúngicos, antivirales, antihelmínticos, antihipertensivos, antihistamínicos y analgésicos .
Actividad Antimicrobiana
Derivados de Tiazol
Estructura y Peso Molecular
Estudios Computacionales
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-4-17-7-5-6-8-19(17)31-22-21-26-28(23(30)27(21)12-11-24-22)14-20(29)25-18-13-15(2)9-10-16(18)3/h5-13H,4,14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYPDRPSXRUQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)



![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)
![3-[4-(Dimethylamino)phenyl]-2-propene-1-ol](/img/structure/B2549367.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide](/img/structure/B2549369.png)
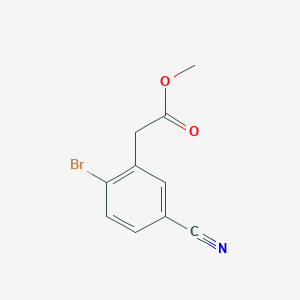
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)
